1-(4-Butoxyphenyl)propan-2-one
Description
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Properties
CAS No. |
4796-07-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
ORJFXEFWTVQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Butoxyphenyl Propan 2 One
Development of Novel Synthetic Pathways
The creation of new synthetic routes for compounds like 1-(4-butoxyphenyl)propan-2-one is crucial for improving efficiency, yield, and sustainability. nih.gov The discovery of new reactions can lead to innovative retrosynthetic disconnections, potentially making complex molecules more accessible. nih.gov
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.comdeanfrancispress.com This process helps in designing a logical synthetic route. numberanalytics.com For this compound, several disconnections can be proposed.
A primary disconnection breaks the C-C bond between the aromatic ring and the propanone side chain. This approach simplifies the molecule into a 4-butoxyphenyl synthon and a propanone synthon. numberanalytics.com Another key strategy involves disconnecting the butoxy ether bond, leading to a 4-hydroxyphenylpropanone precursor. A third possibility is to build the ketone functionality late in the synthesis.
| Disconnection Bond | Generated Synthons | Potential Starting Materials (Reagents) |
|---|---|---|
| Ar-CH₂ | [4-BuO-Ph-CH₂]⁺ and [C(O)CH₃]⁻ | 4-Butoxybenzyl halide and Acetone (B3395972) enolate |
| C(O)-CH₂ | [4-BuO-Ph-CH₂-C(O)]⁺ and [CH₃]⁻ | 4-Butoxyphenylacetic acid derivative and an organometallic methyl reagent |
| Ph-O | [4-HO-Ph-CH₂C(O)CH₃] and [Bu]⁺ | 1-(4-Hydroxyphenyl)propan-2-one and a Butyl halide |
The formation of the carbon-carbon bond linking the aryl and ketone fragments is a critical step in many potential syntheses of this molecule.
Cross-coupling reactions are powerful methods for forming C-C bonds. While direct Suzuki or similar couplings to form the benzyl-ketone bond are not standard, related strategies can be envisioned. For instance, a multi-component reaction could bring together an arylboronic acid, a carbonyl compound, and another component to build the desired structure. nih.gov Research into nickel-catalyzed carbonylative multicomponent reactions has shown promise for synthesizing complex ketones. acs.org
| Coupling Type | Reactants | Catalyst/Reagents | Notes |
|---|---|---|---|
| Suzuki-Miyaura variant | 4-Butoxybenzyl halide and a suitable acetone equivalent boronate ester | Palladium catalyst, Base | A less common disconnection, but theoretically possible. |
| Carbonylative Coupling | 4-Butoxyiodobenzene, a propene equivalent, and a carbon monoxide source | Palladium or Nickel catalyst | Can directly install the carbonyl group. acs.org |
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. chemistry.coach The butoxy group on the benzene (B151609) ring is an activating group and an ortho-, para-director. libretexts.org This means it facilitates electrophilic substitution and directs incoming electrophiles to the positions ortho and para relative to itself. libretexts.org
A plausible synthesis could involve the Friedel-Crafts acylation of 4-butoxybenzene. However, direct acylation with an acetone-like electrophile can be prone to rearrangements. A more controlled approach would be a Friedel-Crafts acylation with chloroacetyl chloride to yield 2-chloro-1-(4-butoxyphenyl)ethan-1-one, followed by a reaction that introduces the final methyl group.
Another EAS route is the Gatterman-Koch reaction, which can introduce a formyl group that can then be elaborated to the desired propanone side chain. ncert.nic.in
| Reaction | Substrate | Reagents | Intermediate Product |
|---|---|---|---|
| Friedel-Crafts Acylation | 4-Butoxybenzene | Acyl halide (e.g., propanoyl chloride), Lewis Acid (e.g., AlCl₃) | 1-(4-Butoxyphenyl)propan-1-one (isomer) |
| Friedel-Crafts Acylation | 4-Butoxybenzene | Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(4-butoxyphenyl)ethan-1-one |
| Gatterman-Koch Reaction | 4-Butoxybenzene | CO, HCl, AlCl₃/CuCl | 4-Butoxybenzaldehyde (B1265825) |
Condensation reactions are processes where two molecules combine, often with the loss of a small molecule like water. libretexts.orgwikipedia.org The Aldol (B89426) condensation, specifically the Claisen-Schmidt variant, could be employed by reacting 4-butoxybenzaldehyde with acetone. libretexts.org This would form an α,β-unsaturated ketone, which could then be selectively reduced to the target compound.
A related approach involves the reaction of p-methoxy benzyl (B1604629) chloride and ethyl acetoacetate (B1235776) in the presence of a base like potassium carbonate, followed by hydrolysis and decarboxylation, which has been used to produce a similar compound, 1-(4-methoxyphenyl)-butanone-(3). google.com A similar pathway using 4-butoxybenzyl chloride would be a viable route.
Several methods can be used to construct the ketone functional group. If the synthesis proceeds through a precursor like 1-(4-butoxyphenyl)propan-2-ol, oxidation would be the final step to form the ketone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin oxidations.
Another approach is the reaction of an organometallic reagent with a carboxylic acid derivative. For instance, reacting 4-butoxyphenylacetic acid with two equivalents of methyllithium, or reacting 4-butoxyphenylacetyl chloride with a Gilman reagent (lithium dimethylcuprate), would yield the desired ketone.
Nitriles also serve as precursors to ketones. Treating a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. ncert.nic.in Therefore, the reaction of 4-butoxyphenylacetonitrile (B1267045) with methylmagnesium bromide would be a plausible route.
Ketone Formation Approaches
Oxidation of Secondary Alcohols
The oxidation of a secondary alcohol is a direct and common method for the synthesis of ketones. In this case, the precursor alcohol would be 1-(4-butoxyphenyl)propan-2-ol. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for this purpose include chromium-based compounds like pyridinium chlorochromate (PCC) and chromic acid. rsc.org While effective, the toxicity of chromium reagents has led to the development of alternative, milder, and more environmentally benign methods.
Modern approaches often utilize catalytic systems that employ molecular oxygen or other green oxidants. For instance, palladium catalysts, such as PdCl2 in the presence of a co-catalyst like sodium acetate (B1210297), can facilitate the homogeneous oxidation of secondary alcohols to ketones under mild conditions using oxygen as the terminal oxidant. rsc.org
| Precursor | Product | Reagent/Catalyst |
| 1-(4-Butoxyphenyl)propan-2-ol | This compound | Oxidizing Agent (e.g., PCC, Chromic Acid, Catalytic O2/PdCl2) |
While specific research detailing the oxidation of 1-(4-butoxyphenyl)propan-2-ol is not extensively available, the general principles of secondary alcohol oxidation are well-established and directly applicable.
Hydration of Alkynes
Another viable synthetic route to this compound is the hydration of the corresponding alkyne, 1-(4-butoxyphenyl)propyne. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone. askfilo.com
The classical method for alkyne hydration involves the use of mercury(II) sulfate (B86663) in aqueous sulfuric acid. askfilo.com However, due to the toxicity of mercury compounds, significant research has been directed towards developing alternative catalysts. Gold and ruthenium-based catalysts have shown significant promise in promoting the hydration of alkynes under milder and more selective conditions. youtube.com For terminal alkynes, this method reliably produces methyl ketones. askfilo.com
| Precursor | Intermediate | Product | Catalyst |
| 1-(4-Butoxyphenyl)propyne | 1-(4-Butoxyphenyl)prop-1-en-2-ol (enol) | This compound | H2SO4/HgSO4, Au-based, or Ru-based catalysts |
Acylation Reactions
Friedel-Crafts acylation is a powerful and widely used method for the formation of aryl ketones. organic-chemistry.orgchemguide.co.ukwikipedia.orgkhanacademy.orgmasterorganicchemistry.comyoutube.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. To synthesize this compound, butoxybenzene (B75284) would be acylated with a suitable three-carbon acylating agent, such as propionyl chloride or propionic anhydride.
The reaction is typically carried out using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of butoxybenzene. The butoxy group is an ortho-, para-directing group, meaning the acylation will primarily occur at the positions ortho and para to the butoxy group. Due to steric hindrance from the butoxy group, the para-substituted product, this compound, is expected to be the major product. libretexts.org
One of the key advantages of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic ether, which prevents multiple acylations from occurring. organic-chemistry.org
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| Butoxybenzene | Propionyl chloride or Propionic anhydride | AlCl₃ | This compound |
Catalytic Systems in this compound Synthesis
The efficiency and selectivity of the aforementioned synthetic methods are heavily reliant on the choice of catalyst. This section explores the design and application of homogeneous catalysts in the synthesis of the target compound.
Design and Application of Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, offer several advantages, including high activity and selectivity under mild reaction conditions. youtube.comyoutube.com
Transition metal complexes are at the forefront of modern catalytic chemistry and find extensive application in the synthesis of ketones.
Rhodium Complexes: Rhodium complexes are particularly versatile catalysts. They have been employed in various ketone-forming reactions, although specific examples for the direct synthesis of this compound are not prevalent in the literature. Rhodium catalysts are known to be effective in hydroacylation reactions, which involve the addition of an aldehyde C-H bond across a double or triple bond. While not a direct synthesis from the specified starting materials, this highlights the capability of rhodium complexes in C-C bond formation to produce ketones.
Palladium Complexes: As mentioned in the oxidation of secondary alcohols (Section 1.1.3.1), palladium complexes are effective for the aerobic oxidation of alcohols to ketones. A typical system involves a palladium(II) salt, which is reduced to palladium(0) during the oxidation of the alcohol. The palladium(0) is then re-oxidized by molecular oxygen, allowing the catalyst to be used in small amounts. rsc.org
Organometallic catalysts, which contain a metal-carbon bond, play a crucial role in many organic transformations.
Organoiron Catalysts: Iron-based catalysts are attractive due to the low cost and low toxicity of iron. Organoiron complexes, such as those derived from iron carbonyls, can be used in various synthetic transformations. researchgate.net While their application in the direct synthesis of this compound is not specifically documented, they are known to catalyze Friedel-Crafts type reactions. For instance, iron(III) chloride (FeCl₃) is a common Lewis acid catalyst used in Friedel-Crafts acylations, functioning similarly to aluminum chloride. masterorganicchemistry.com
Heterogeneous Catalysis for Sustainable Synthesis
The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability under various reaction conditions. These attributes are central to the development of sustainable and economically viable manufacturing processes for this compound.
Supported Metal Catalysts
Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support material, are a cornerstone of heterogeneous catalysis. While specific research on the use of supported metal catalysts for the synthesis of this compound is not extensively documented in publicly available literature, general principles of ketone synthesis suggest potential routes. For instance, the oxidation of the corresponding secondary alcohol, 1-(4-butoxyphenyl)propan-2-ol, could be achieved using supported palladium (Pd) or platinum (Pt) catalysts in the presence of an oxidant. The choice of support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), can significantly influence the catalyst's activity and selectivity.
Another potential pathway is the Friedel-Crafts acylation of butyl phenyl ether with a suitable acylating agent. In this context, supported metal catalysts could play a role in activating the reactants or in subsequent transformations. The table below outlines hypothetical catalyst systems and their potential performance based on analogous chemical transformations.
Table 1: Hypothetical Supported Metal Catalyst Systems for this compound Synthesis
| Catalyst System | Support Material | Potential Reaction | Anticipated Advantages |
| Pd/C | Activated Carbon | Oxidation of 1-(4-butoxyphenyl)propan-2-ol | High activity, good selectivity, and ease of recovery. |
| Pt/Al₂O₃ | Alumina | Oxidation of 1-(4-butoxyphenyl)propan-2-ol | High thermal stability and tunable acidic/basic properties of the support. |
| Ru/SiO₂ | Silica | Friedel-Crafts type reactions | Potential for high turnover numbers and unique selectivity. |
It is important to note that the successful implementation of these systems would require extensive experimental investigation to optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading.
Zeolite-Based Catalysts
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly effective shape-selective catalysts. Their acidic or basic properties, which can be tailored by modifying the silicon-to-aluminum ratio or through ion exchange, make them attractive for a variety of organic transformations.
For the synthesis of this compound, zeolites could be employed as catalysts in the Friedel-Crafts acylation of butyl phenyl ether. The shape-selective nature of zeolites could favor the formation of the desired para-substituted product over other isomers. Zeolites such as H-ZSM-5, H-Beta, or Faujasite (Y-zeolite) are commonly used as solid acid catalysts in such reactions.
Table 2: Potential Zeolite Catalysts for the Synthesis of this compound via Friedel-Crafts Acylation
| Zeolite Catalyst | Key Characteristics | Potential Role in Synthesis | Expected Outcome |
| H-ZSM-5 | Medium-pore zeolite with high silica content | Solid acid catalyst for acylation | High selectivity towards the para-isomer due to shape selectivity. |
| H-Beta | Large-pore zeolite with a three-dimensional pore system | Solid acid catalyst for acylation | Can accommodate bulkier reactants and products. |
| Y-Zeolite | Large-pore faujasite structure | Solid acid catalyst for acylation | High catalytic activity, but may require modification to improve selectivity. |
Further research would be necessary to determine the optimal zeolite catalyst and reaction conditions to maximize the yield and selectivity for this compound.
Organocatalysis and Biocatalysis in Stereoselective Synthesis
The development of stereoselective synthetic methods is a major focus in modern organic chemistry, particularly for the production of chiral molecules with specific biological activities. While there is no specific information available on the stereoselective synthesis of this compound, we can explore the potential application of organocatalysis and biocatalysis for this purpose.
Chiral Organocatalysts for Asymmetric Approaches
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral organocatalysts can induce asymmetry in the product, leading to the formation of one enantiomer in excess. For the synthesis of a chiral analog of this compound, for example, by introducing a stereocenter adjacent to the carbonyl group, chiral organocatalysts could be employed in reactions such as asymmetric aldol or Michael additions. Proline and its derivatives are well-known organocatalysts for such transformations.
Enzymatic Transformations
Enzymes are highly efficient and selective biocatalysts that operate under mild reaction conditions. For the synthesis of this compound, enzymes such as oxidoreductases could be used for the selective oxidation of the corresponding alcohol. Lipases could also be employed in kinetic resolutions to separate enantiomers of a chiral precursor. The use of enzymes offers a green and sustainable alternative to traditional chemical methods.
Process Optimization and Green Chemistry Integration
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of these principles into the synthesis of this compound is crucial for developing an environmentally benign manufacturing process.
Key areas for process optimization and green chemistry integration include:
Use of Renewable Feedstocks: Exploring bio-based starting materials instead of petroleum-derived ones.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalysis: Utilizing catalytic processes, as discussed above, to improve efficiency and reduce waste.
By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent Selection and Alternative Media
The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and the ease of product purification. For reactions leading to compounds like this compound, which could involve steps such as Friedel-Crafts reactions or nucleophilic substitutions, a range of conventional and alternative solvents can be considered.
Traditional solvents such as toluene (B28343), acetone, ethyl acetate, and dichloromethane (B109758) are often employed due to their solubility characteristics and established use in organic synthesis. google.com For instance, in reactions analogous to the synthesis of related phenyl ketones, toluene is often a preferred solvent. google.com However, driven by green chemistry principles, the focus is shifting towards more benign and sustainable alternatives. mdpi.com This includes the use of alcohols, ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and carbonate solvents. mdpi.com
Alternative media represent a paradigm shift from conventional organic solvents. Aqueous synthesis, where water is the primary solvent, is highly attractive due to its low cost, non-flammability, and environmental friendliness. The synthesis of various heterocyclic compounds, such as 4H-pyrans, has been successfully demonstrated in water, often with the aid of a catalyst to overcome the low organic solubility of reactants. nih.gov Another advanced approach is the use of supercritical fluids, like supercritical carbon dioxide (scCO₂), which can act as a solvent and be easily removed from the reaction mixture by depressurization. mdpi.com
The selection of an appropriate solvent system is a multi-faceted decision, balancing chemical compatibility with environmental, health, and safety considerations.
Table 1: Comparison of Potential Solvent Media for Synthesis
| Solvent Type | Examples | Advantages | Considerations |
|---|---|---|---|
| Conventional Aprotic | Toluene, Dichloromethane | High solubility for nonpolar reactants, well-established. | Environmental and health concerns, potential for toxic byproducts. |
| Conventional Polar Aprotic | Acetone, Ethyl Acetate | Good solvating power for a range of reagents. google.com | Flammability, volatility. |
| Green Solvents | 2-MeTHF, Cyclopentyl methyl ether | Lower toxicity, derived from renewable sources. mdpi.com | Higher cost, may require reaction optimization. |
| Alternative Media | Water, Supercritical CO₂ | Environmentally benign, non-toxic, low cost. mdpi.comnih.gov | Low solubility of organic compounds, may require high pressure (scCO₂). |
Microwave and Ultrasound-Assisted Synthesis Enhancements
To improve reaction kinetics and efficiency, alternative energy sources like microwave irradiation and ultrasound have become powerful tools in synthetic chemistry. These techniques can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods.
Microwave-Assisted Synthesis: This method utilizes microwave energy to heat the reaction mixture directly and efficiently. The rapid, uniform heating can lead to a significant acceleration of chemical reactions. For example, in the synthesis of various heterocyclic compounds and chalcones, microwave irradiation has been shown to provide excellent yields in a fraction of the time required for traditional heating. nih.govresearchgate.netnih.gov A study on the synthesis of propiophenone (B1677668) derivatives demonstrated that reactions under microwave irradiation were completed in minutes, compared to hours under conventional heating, while also improving chemoselectivity. nih.govresearchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry): This technique employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. Ultrasound has been successfully applied to the synthesis of various biologically active molecules, often resulting in high yields and short reaction times, sometimes even under solvent-free conditions. nih.govmdpi.commdpi.com
Table 2: Illustrative Comparison of Conventional vs. Energy-Assisted Synthesis for a Propiophenone Derivative
| Method | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 40 °C | 2 hours | 84% | nih.gov |
| Microwave Irradiation | 40 °C | 3 minutes | 95% | nih.gov |
| Ultrasound Irradiation | N/A | 10-30 hours (conventional) vs. shorter times (ultrasound) | Moderate (conventional) vs. 75-89% (ultrasound) | mdpi.com |
Note: This table is illustrative, based on data for related ketone syntheses, to show the potential enhancements offered by these technologies.
Continuous Flow Chemistry Applications for Scalability and Efficiency
Continuous flow chemistry is an innovative approach to chemical synthesis where reactants are continuously pumped through a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, particularly in terms of scalability, safety, and efficiency. nih.govnih.gov
The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature and pressure. nih.gov This enhanced control is particularly beneficial for highly exothermic or rapid reactions, which can be difficult to manage on a large scale in batch reactors. nih.gov
The application of continuous flow technology to the synthesis of this compound could provide a scalable, efficient, and safer manufacturing process. By optimizing parameters such as flow rate, temperature, and reagent concentration, high-throughput production with consistent quality can be achieved.
Table 3: Advantages of Continuous Flow Chemistry for Chemical Synthesis
| Feature | Benefit |
|---|---|
| Enhanced Heat & Mass Transfer | Superior temperature control, improved safety for exothermic reactions. nih.gov |
| Precise Control of Parameters | High reproducibility, improved yield and purity. |
| Scalability | Production can be scaled by running the system for longer periods, avoiding risky scale-up of batch reactors. |
| Automation & Integration | "Telescoped" multi-step synthesis without manual handling of intermediates. nih.gov |
| Increased Efficiency | Reduced reaction times, lower solvent consumption, and smaller equipment footprint. nih.gov |
Computational and Theoretical Investigations of 1 4 Butoxyphenyl Propan 2 One
Quantum Chemical Characterization and Electronic Properties
Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and physical properties. For 1-(4-Butoxyphenyl)propan-2-one, such studies would provide a detailed picture of its molecular architecture and electronic landscape.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. A DFT study of this compound would be the first step in its theoretical characterization.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, a systematic FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (LUMO-HOMO) | Data not available |
Note: This table is illustrative. Specific values for this compound are not currently available in the public domain.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. An MEP map of this compound would reveal the electron-rich and electron-deficient sites, providing insights into its intermolecular interactions and reactivity.
Ab Initio and Semi-Empirical Calculations for Thermodynamic and Kinetic Parameters
Beyond electronic properties, computational methods can be employed to calculate important thermodynamic and kinetic parameters. Ab initio methods, which are based on first principles of quantum mechanics, and more computationally efficient semi-empirical methods could be used to determine the enthalpy of formation, entropy, and Gibbs free energy of this compound. Furthermore, these methods can be used to model reaction pathways and calculate activation energies, providing valuable information on the kinetics of reactions involving this compound.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility. For this compound, this would involve identifying all possible spatial arrangements of its atoms (conformers) that result from rotation around its single bonds. The key rotatable bonds would be the C-C bonds in the butoxy and propanone side chains, as well as the C-O bond connecting the butoxy group to the phenyl ring.
A Potential Energy Surface (PES) map provides a visual representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, researchers can identify the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them (saddle points or transition states). libretexts.orglibretexts.orgumn.edu For this compound, the PES would be mapped by systematically rotating the dihedral angles of the key bonds and calculating the corresponding potential energy at each point using quantum mechanical methods. This analysis helps determine the most likely shapes the molecule will adopt under physiological conditions, which is crucial for predicting its interaction with biological targets.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle 1 (°C) (C-O-C-C) | Dihedral Angle 2 (°C) (C-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 180 (anti) | 60 (gauche) | 0.00 |
| B | 60 (gauche) | 180 (anti) | 0.85 |
| C | -60 (gauche) | 60 (gauche) | 1.20 |
This table is illustrative and does not represent actual experimental or calculated data.
Molecular Dynamics (MD) Simulations of Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comfrontiersin.org An MD simulation of this compound would model its behavior in a simulated solvent environment, typically water, to mimic physiological conditions. dovepress.comnih.gov The simulation would solve Newton's equations of motion for a system containing the molecule and numerous solvent molecules, providing insights into how the compound interacts with its surroundings. frontiersin.org
Key parameters analyzed from such simulations include:
Solvation Free Energy: The energy change when the molecule is transferred from a vacuum to the solvent, indicating its solubility.
Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from specific atoms on the this compound molecule. This reveals detailed information about the solvation shell and specific interactions like hydrogen bonding with the carbonyl oxygen. dovepress.com
Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to solvent molecules, which can change as the molecule alters its conformation. dovepress.com
These simulations help to understand the compound's solubility, stability, and how its structure is influenced by the solvent environment. rsc.org
Ligand-Biomolecule Docking Simulations (In Vitro Receptor/Enzyme Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. frontiersin.orgnih.gov
In a docking study of this compound, the molecule would be computationally placed into the binding site of a target protein. Algorithms would then sample numerous possible orientations and conformations of the ligand within the site, scoring each based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.
The output would identify the most probable binding pose and predict the specific amino acid residues in the receptor that interact with the ligand. For this compound, key interactions might include:
Hydrogen bonding between the carbonyl oxygen and donor residues (e.g., Arginine, Lysine).
Hydrophobic interactions involving the butoxy chain and the phenyl ring with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
Pi-stacking interactions between the phenyl ring of the ligand and aromatic residues (e.g., Tyrosine, Tryptophan).
Once a binding pose is predicted, its quality and potential for optimization are assessed using various metrics.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). d-nb.infomtak.hu It is used to compare different compounds and identify those that have a good balance of potency and size, which is a desirable characteristic during lead optimization in drug discovery. mtak.hu
LE = -ΔG / N (where ΔG is the binding free energy and N is the number of non-hydrogen atoms).
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 | Indicates favorable binding |
| Ligand Efficiency (LE) | 0.42 | Moderate efficiency |
| Strain Energy (kcal/mol) | 1.5 | Low conformational strain upon binding |
| Key Interacting Residues | Tyr122, Leu254, Arg301 | Highlights specific contacts in the binding site |
This table is illustrative and does not represent actual experimental or calculated data.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). researchgate.netfrontiersin.org
To develop a QSAR model for a series of compounds including this compound, researchers would first need experimental data on their biological activity (e.g., IC50 values against a specific enzyme). frontiersin.org
The process involves several steps:
Data Collection: A dataset of structurally diverse but related compounds with known activities is assembled.
Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a separate set of test compounds not used in model creation. researchgate.net
A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.netmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Arginine |
| Leucine |
| Lysine |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
Prediction of Chemical Reactivity and Selectivity Profiles
The chemical reactivity and selectivity of this compound can be extensively investigated using computational and theoretical methods. These approaches, primarily rooted in quantum chemistry, provide valuable insights into the molecule's electronic structure and how it governs its behavior in chemical reactions. Density Functional Theory (DFT) is a powerful tool in this regard, enabling the calculation of various molecular properties that correlate with reactivity. eurekaselect.combenthamdirect.commdpi.com
Frontier Molecular Orbital Analysis
For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxyphenyl ring, particularly on the oxygen atom of the butoxy group and the aromatic ring itself. This is due to the electron-donating nature of the alkoxy group. Conversely, the LUMO is anticipated to be centered on the carbonyl group of the propan-2-one moiety, which is an electron-withdrawing group. This distribution of FMOs suggests that the molecule will be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon.
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Predicted Value (eV) | Interpretation |
| EHOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| ELUMO | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A moderate gap suggests a balance of stability and reactivity. |
| Ionization Potential (I) | 6.5 | Estimated energy required to remove an electron. |
| Electron Affinity (A) | 1.2 | Estimated energy released upon gaining an electron. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | 0.38 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | 2.80 | A measure of the molecule's overall electrophilic nature. |
Note: The values in this table are hypothetical and are based on typical values for similar aromatic ketones and ethers. Actual values would require specific quantum chemical calculations.
Electrostatic Potential (ESP) Mapping
Molecular Electrostatic Potential (ESP) mapping is another valuable computational tool that visualizes the charge distribution within a molecule. The ESP map of this compound would likely show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating a site prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the carbonyl carbon, highlighting sites susceptible to nucleophilic attack. The butoxy group would contribute to the electron density of the aromatic ring, making the ortho and para positions relative to the butoxy group more negative and thus more susceptible to electrophilic substitution.
Prediction of Regioselectivity
Computational methods can also predict the regioselectivity of reactions involving this compound. For electrophilic aromatic substitution reactions, the butoxy group is an ortho-, para-directing activator. nih.gov Theoretical calculations of properties like Fukui functions or local softness indices can quantify the reactivity of individual atoms in the aromatic ring. eurekaselect.combenthamdirect.com These calculations would likely confirm that the ortho and para positions to the butoxy group are the most nucleophilic and therefore the most likely sites for electrophilic attack.
For nucleophilic addition reactions, the carbonyl carbon of the propan-2-one group is the primary site of attack. The electron-withdrawing nature of the carbonyl group polarizes the C=O bond, making the carbon atom electrophilic. Computational models can quantify this electrophilicity and predict the stereochemical outcome of such reactions if a chiral center is formed.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position on Aromatic Ring | Relative Susceptibility to Electrophilic Attack |
| Ortho (to -OBu) | High |
| Meta (to -OBu) | Low |
| Para (to -OBu) | High |
Note: This table is based on the known directing effects of alkoxy groups in electrophilic aromatic substitution.
Based on a comprehensive review of available scientific literature, detailed and specific analytical methodologies for the compound this compound are not extensively documented. Research on this specific molecule, particularly concerning advanced chromatographic and spectroscopic analysis, appears to be limited.
Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth discussions as requested in the outline. Methodologies for similar compounds could be theoretically adapted, but this would not adhere to the strict requirement of focusing solely on this compound and would involve speculation beyond established scientific data for this specific compound.
To generate a scientifically accurate and authoritative article, specific studies detailing the application of techniques such as HPLC, GC, SFC, and high-resolution spectroscopy to this compound would be required. Without such primary sources, the creation of the requested content with the specified level of detail and adherence to factual accuracy is not feasible.
Advanced Analytical Methodologies for 1 4 Butoxyphenyl Propan 2 One
High-Resolution Spectroscopic Techniques for Structural Elucidation
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. mdpi.com For a molecule like 1-(4-Butoxyphenyl)propan-2-one, with its distinct aromatic and aliphatic regions, multi-dimensional NMR provides a complete picture of the atomic connectivity and spatial relationships.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃) and confirm the connectivity of the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons to which they are attached. This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal for the acetyl group's methyl protons (CH₃) would correlate to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is key to connecting the different functional fragments of the molecule. Crucial HMBC correlations for this compound would include:
A correlation from the benzylic protons (-CH₂-C=O) to the carbonyl carbon (C=O) and to the aromatic C1 and C2/C6 carbons.
A correlation from the protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) to the aromatic C4 carbon, confirming the position of the butoxy substituent.
Correlations from the aromatic protons to their neighboring carbons, confirming substitution patterns.
The following table outlines the expected NMR data for this compound based on analyses of analogous structures like p-methoxyphenylacetone and other substituted acetophenones. libretexts.orglibretexts.orgrsc.orgblogspot.com
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2', H-6' | ~7.1 | ~129 | C-4', C-1', C-7 |
| H-3', H-5' | ~6.8 | ~114 | C-1', C-4' |
| H-7 (CH₂) | ~3.6 | ~45 | C-8, C-1', C-2'/6' |
| H-9 (CH₃) | ~2.1 | ~29 | C-8 |
| H-1'' (O-CH₂) | ~3.9 | ~68 | C-4', C-2'' |
| H-2'' (CH₂) | ~1.7 | ~31 | C-1'', C-3'' |
| H-3'' (CH₂) | ~1.5 | ~19 | C-2'', C-4'' |
| H-4'' (CH₃) | ~0.9 | ~14 | C-3'' |
| C-1' | - | ~130 | - |
| C-4' | - | ~158 | - |
| C-8 (C=O) | - | ~207 | - |
Note: Numbering is based on standard IUPAC conventions for substituted propanones. This data is predictive and based on analogous compounds.
For compounds that exist as crystalline solids, solid-state NMR (ssNMR) is a powerful tool for investigating polymorphism—the ability of a substance to exist in two or more crystalline forms. Different polymorphs can have distinct physical properties. While liquid-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures these interactions, providing information about the local environment and conformation of the molecule in the crystal lattice. acs.org Analysis of ¹³C chemical shift anisotropy and dipolar couplings can differentiate between polymorphs of this compound and provide insights into the planarity between the phenyl ring and the carbonyl group in the solid state. acs.orgcdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₈O₂), the calculated monoisotopic mass is 206.1307 Da. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. acs.org
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the molecular ion M⁺˙ or the protonated molecule [M+H]⁺) and inducing its fragmentation to produce a spectrum of product ions. dtic.miluab.eduunt.edu This fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation pathways in positive ionization mode would likely be dominated by:
Alpha-Cleavage: The most favorable cleavage often occurs at the bond alpha to the carbonyl group. This can result in the formation of a stable benzylic-type cation.
Cleavage within the Ether: Fragmentation of the butoxy side chain can occur, leading to various smaller ions.
McLafferty Rearrangement: While a classic fragmentation for ketones, its occurrence depends on the specific structure and ionization method. For butyrophenone, it is a known pathway resulting in the loss of ethylene. nih.gov
Expected key fragments in the mass spectrum of this compound are detailed in the table below, based on established fragmentation patterns of similar aromatic ketones and ethers. nih.govnih.govnist.gov
| m/z (Mass/Charge) | Proposed Fragment Ion | Formation Pathway |
| 206 | [C₁₃H₁₈O₂]⁺˙ | Molecular Ion |
| 163 | [C₁₁H₁₅O]⁺ | Loss of acetyl radical (•COCH₃) |
| 149 | [C₁₀H₁₃O]⁺ | Alpha-cleavage at the carbonyl group, loss of •CH₂COCH₃ |
| 107 | [C₇H₇O]⁺ | Cleavage of the butoxy group, resulting in a hydroxybenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) compounds |
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.govyoutube.com It separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution as they drift through a gas-filled cell. youtube.com This is particularly useful for separating isomers, including conformational isomers (conformers). nih.gov this compound has several rotatable bonds, particularly in the butoxy chain and between the aromatic ring and the propanone moiety. These different spatial arrangements can lead to conformers with different collision cross-sections (CCS), a value that reflects the ion's shape. acs.org IM-MS could potentially separate these conformers, providing experimental data on the preferred three-dimensional structures of the molecule in the gas phase. nih.govacs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying functional groups. epequip.com
FT-IR Spectroscopy: Provides information on bond vibrations that cause a change in the dipole moment. It is particularly sensitive to polar functional groups.
Raman Spectroscopy: Involves inelastic scattering of light and provides information on vibrations that cause a change in polarizability. It is often complementary to IR, being more sensitive to non-polar, symmetric bonds.
For this compound, both techniques would confirm the presence of its key functional groups. researchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | 3100-3000 | Strong | Characteristic of the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 2960-2850 | Strong | From the butoxy and propanone CH₂/CH₃ groups. |
| C=O Stretch (Ketone) | ~1715 | Strong | Very strong and sharp peak in IR, characteristic of an alkyl-aryl ketone. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | Strong | Two or more bands typical for the aromatic ring. |
| C-O-C Stretch (Aryl Ether) | ~1250 | Medium | Strong, characteristic band for aryl-alkyl ethers. pressbooks.pubrockymountainlabs.com |
| C-O-C Stretch (Alkyl Ether) | ~1120 | Medium | Asymmetric stretch of the ether linkage. libretexts.orgrockymountainlabs.com |
| C-H Bend (CH₃, CH₂) | 1470-1370 | Medium | Bending (scissoring, rocking) vibrations. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them indispensable for the analysis of specific compounds within intricate mixtures. For this compound, techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for achieving low detection limits. Furthermore, Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a viable option for the analysis of any potential ionic species.
GC-MS/MS and LC-MS/MS for Trace Level Detection and Quantification in Complex Matrices
The detection and quantification of this compound at trace concentrations in complex matrices such as biological fluids or environmental samples necessitate highly sensitive and selective analytical methods. Both GC-MS/MS and LC-MS/MS are powerful tools that can achieve the required low limits of detection (LOD) and limits of quantification (LOQ).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a preferred technique for the analysis of volatile and thermally stable compounds like this compound. The methodology involves the separation of the compound from the sample matrix using a gas chromatograph, followed by its ionization and fragmentation in the first mass spectrometer (MS1). Specific precursor ions are then selected and further fragmented in a collision cell, with the resulting product ions being detected in the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise.
Sample Preparation: A critical step for successful GC-MS/MS analysis is the effective extraction and sometimes derivatization of the target analyte from the matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate this compound.
Instrumentation and Parameters: The choice of chromatographic column, temperature programming, and mass spectrometric parameters are all optimized to ensure maximum sensitivity and resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may not be sufficiently volatile or thermally stable for GC analysis, LC-MS/MS provides a powerful alternative. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for a wide range of compounds.
Chromatographic Conditions: Reversed-phase liquid chromatography is typically employed, with a C18 column being a common choice. The mobile phase composition, consisting of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is optimized to achieve efficient separation.
Mass Spectrometry: Similar to GC-MS/MS, the use of tandem mass spectrometry in MRM mode allows for highly selective and sensitive detection. The selection of appropriate precursor and product ion transitions is crucial for the accurate quantification of this compound.
Table 1: Illustrative GC-MS/MS and LC-MS/MS Parameters for the Analysis of this compound
| Parameter | GC-MS/MS | LC-MS/MS |
| Chromatography | ||
| Column | Capillary column (e.g., HP-5ms) | Reversed-phase column (e.g., C18) |
| Injection Mode | Splitless | Gradient Elution |
| Carrier Gas/Mobile Phase | Helium | Water/Acetonitrile with 0.1% Formic Acid |
| Temperature Program/Gradient | Optimized temperature ramp | Optimized solvent gradient |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M]+ | [M+H]+ |
| Product Ions (m/z) | Specific fragments | Specific fragments |
| Collision Energy | Optimized for each transition | Optimized for each transition |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Ionic Species
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of ionic species. While this compound is a neutral molecule, CE-MS could be employed to analyze any potential ionic metabolites or degradation products that may form.
The primary advantage of CE is its high separation efficiency and minimal sample volume requirement. The coupling of CE to MS can be more challenging than with GC or LC, but interfaces such as electrospray ionization sources have been developed to overcome these difficulties.
Separation Principle: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced into the capillary, and a high voltage is applied, causing the ionic species to migrate towards the detector at different velocities based on their charge-to-size ratio.
Application to this compound Derivatives: Should this compound undergo metabolic transformation to form charged species, such as hydroxylated and subsequently sulfated or glucuronidated conjugates, CE-MS would be an ideal technique for their separation and identification.
Table 2: Potential CE-MS Parameters for the Analysis of Ionic Derivatives of this compound
| Parameter | Setting |
| Capillary Electrophoresis | |
| Capillary | Fused-silica |
| Background Electrolyte (BGE) | e.g., Ammonium acetate (B1210297) buffer |
| Separation Voltage | 20-30 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative Ion Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Data Acquisition | Full scan or MS/MS |
No Publicly Available Data on the In Vitro Biological Interactions of this compound
Despite a comprehensive search of scientific literature and chemical databases, no publicly available research data was found on the in vitro biological interactions of the chemical compound this compound.
Extensive searches were conducted to locate studies pertaining to the enzyme-ligand interactions and receptor binding profile of this compound. These searches included queries for enzyme inhibition or activation kinetics, allosteric modulation, substrate mimicry, active site probing, radioligand binding assays, and reporter gene assays specifically involving this compound.
The investigation did not yield any published articles, patents, or database entries that would provide the specific, detailed research findings required to generate an article based on the requested outline. The scientific community has not, to date, published any in vitro studies that would elucidate the biological and mechanistic properties of this compound in the specified contexts.
Therefore, it is not possible to provide an analysis of its enzyme-ligand interactions or its effects on receptor binding and signaling pathways as requested. The absence of data prevents the creation of an evidence-based article on this particular subject.
In Vitro Biological Interactions and Mechanistic Elucidation of 1 4 Butoxyphenyl Propan 2 One
Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays
Calcium Flux Assays and Second Messenger Production Studies
Research into the direct effects of 1-(4-butoxyphenyl)propan-2-one on intracellular calcium signaling and the production of second messengers is a critical area for understanding its potential pharmacological or toxicological mechanisms. Such studies would typically involve exposing various cell types to the compound and measuring changes in intracellular calcium concentrations using fluorescent indicators. Additionally, the modulation of key second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates would be quantified.
However, a thorough review of published scientific literature reveals a significant gap in this area. As of the current date, there are no publicly available studies that have specifically investigated the impact of this compound on calcium flux or the production of second messengers in any in vitro model. Therefore, no data on its potential to act as an agonist or antagonist of receptors that modulate these pathways can be provided.
Cellular Effects and Cytotoxicity in Cultured Cell Lines
The evaluation of a compound's cytotoxicity is a fundamental step in its biological characterization. This typically involves a battery of assays to assess cell health and viability upon exposure to the substance.
Cell Viability and Proliferation Assays
Standard assays to determine the effect of this compound on cell viability would include MTT, WST-1, or CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell health. Proliferation assays, such as BrdU incorporation or Ki-67 staining, would provide insights into its effects on cell division. Despite the importance of this data, dedicated studies measuring the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound in various cultured cell lines have not been published in the accessible scientific literature.
Apoptosis and Necrosis Pathway Analysis
To understand the mechanisms of potential cell death induced by this compound, analysis of apoptosis and necrosis pathways is essential. This would involve techniques such as Annexin V/propidium (B1200493) iodide staining to differentiate between apoptotic and necrotic cells, caspase activity assays (e.g., for caspases-3, -8, -9), and analysis of pro- and anti-apoptotic protein expression (e.g., Bcl-2 family proteins). Currently, there is a lack of published research in this specific area for this compound, meaning its role in inducing or inhibiting programmed cell death pathways remains uncharacterized.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry analysis of the cell cycle, typically through DNA content staining with dyes like propidium iodide, allows for the investigation of a compound's effect on cell cycle progression. This can reveal potential cell cycle arrest at specific phases (G0/G1, S, or G2/M). A review of the literature indicates that no studies have been published that analyze the effects of this compound on the cell cycle in any cultured cell line.
In Vitro Metabolic Fate and Biotransformation Studies
Understanding the metabolic fate of a compound is crucial for predicting its in vivo behavior, including its potential for bioactivation to toxic metabolites or its rate of clearance.
Identification of Metabolites from Hepatic Microsomes and Hepatocyte Incubations
The primary approach to studying drug metabolism in vitro involves incubating the compound with liver fractions, such as hepatic microsomes (which contain phase I cytochrome P450 enzymes) or intact hepatocytes (which contain both phase I and phase II enzymes). The resulting metabolites are then identified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Despite the importance of such studies, there are no available publications that have characterized the metabolic profile of this compound. Research has not yet identified the metabolites formed upon its incubation with human or animal liver microsomes or hepatocytes. Therefore, its metabolic pathways, including potential hydroxylation, O-dealkylation, or conjugation reactions, have not been elucidated.
Cytochrome P450 (CYP) Isoform Reaction Phenotyping and Inhibition/Induction Potential
The initial phase of metabolism for many xenobiotics is mediated by the cytochrome P450 (CYP) superfamily of enzymes. uniba.itmdpi.comnih.gov For this compound, the primary expected route of CYP-mediated metabolism is the O-dealkylation of the butoxy group. nih.govresearchgate.net This reaction would lead to the formation of 1-(4-hydroxyphenyl)propan-2-one and butyraldehyde. The hydroxylation of the aromatic ring is another potential, though likely minor, pathway. mdpi.com
Reaction phenotyping studies using recombinant human CYP enzymes are crucial to identify the specific isoforms responsible for a compound's metabolism. nih.gov Based on the metabolism of other alkoxybenzene derivatives, CYP2D6 and CYP3A4 are often implicated in O-dealkylation reactions. nih.gov To a lesser extent, isoforms such as CYP1A2, CYP2C9, and CYP2C19 could also contribute. uniba.it
Hypothetical Reaction Phenotyping of this compound
To determine the fraction of metabolism (fm) for each CYP isoform, in vitro assays with human liver microsomes and specific chemical inhibitors are typically employed. The following table illustrates a hypothetical outcome for the O-dealkylation of this compound.
| CYP Isoform | Chemical Inhibitor | Hypothetical % Inhibition of Metabolism |
| CYP1A2 | Furafylline | 10-15% |
| CYP2C9 | Sulfaphenazole | 5-10% |
| CYP2C19 | Ticlopidine | <5% |
| CYP2D6 | Quinidine | 40-50% |
| CYP3A4 | Ketoconazole | 30-40% |
This table presents hypothetical data based on the known metabolism of structurally similar compounds.
The potential for this compound to act as an inhibitor or inducer of CYP enzymes is another critical aspect of its in vitro biological interactions. Inhibition studies would typically involve co-incubation of the compound with known CYP-specific substrates, while induction studies would measure the expression of CYP enzymes in cultured human hepatocytes after exposure to the compound. Given its structure, it is plausible that this compound could exhibit weak to moderate inhibition of certain CYP isoforms, particularly those involved in its own metabolism.
Glucuronidation and Sulfation Pathway Elucidation In Vitro
Following the initial CYP-mediated O-dealkylation, the resulting phenolic metabolite, 1-(4-hydroxyphenyl)propan-2-one, is a prime candidate for phase II conjugation reactions, namely glucuronidation and sulfation. nih.govuef.fi These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. nih.gov
Glucuronidation
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net For phenolic compounds, the major UGT isoforms involved are typically UGT1A1, UGT1A6, UGT1A9, and members of the UGT2B family. nih.govxenotech.com In vitro assays using human liver and intestinal microsomes, along with recombinant UGT enzymes, can elucidate the specific isoforms responsible for the glucuronidation of 1-(4-hydroxyphenyl)propan-2-one.
Hypothetical UGT Isoform Contribution to the Glucuronidation of 1-(4-hydroxyphenyl)propan-2-one
| UGT Isoform | Hypothetical Relative Contribution |
| UGT1A1 | +++ |
| UGT1A6 | ++ |
| UGT1A9 | ++++ |
| UGT2B7 | ++ |
This table presents hypothetical data based on the known glucuronidation of phenolic compounds. The '+' symbols indicate the relative activity of the isoform.
Sulfation
Sulfation, the transfer of a sulfonate group, is mediated by sulfotransferases (SULTs). nih.gov Phenolic compounds are primarily sulfated by the SULT1 family, with SULT1A1 being the most abundant isoform in the human liver. nih.govuef.fi Other isoforms, such as SULT1E1, may also play a role.
Hypothetical SULT Isoform Contribution to the Sulfation of 1-(4-hydroxyphenyl)propan-2-one
| SULT Isoform | Hypothetical Relative Contribution |
| SULT1A1 | ++++ |
| SULT1A3 | + |
| SULT1B1 | + |
| SULT1E1 | ++ |
This table presents hypothetical data based on the known sulfation of phenolic compounds. The '+' symbols indicate the relative activity of the isoform.
The balance between glucuronidation and sulfation can be concentration-dependent. Sulfation is generally a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. Therefore, at lower concentrations of the phenolic metabolite, sulfation may be the predominant conjugation pathway, whereas at higher concentrations, glucuronidation would likely become more significant.
Chemical Reactivity and Derivatization Strategies for 1 4 Butoxyphenyl Propan 2 One
Functional Group Interconversions of the Ketone Moiety
The ketone group is a primary site for chemical reactions, allowing for reductions, aminations, and reactions at the adjacent alpha-carbon.
Reductions to Secondary Alcohols and Aminations
The ketone functionality of 1-(4-butoxyphenyl)propan-2-one can be readily reduced to a secondary alcohol, 1-(4-butoxyphenyl)propan-2-ol. libretexts.orgchemguide.co.uk This transformation is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgchemguide.co.uk Lithium aluminum hydride is a more potent reducing agent and requires anhydrous conditions, typically in an ether solvent, followed by an acidic workup. chemguide.co.uk
The general scheme for this reduction is as follows: this compound + [H] → 1-(4-Butoxyphenyl)propan-2-ol
| Reagent | Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(4-Butoxyphenyl)propan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether (anhydrous) 2. H₃O⁺ workup | 1-(4-Butoxyphenyl)propan-2-ol |
Further functionalization can be achieved through reductive amination, which converts the ketone directly to an amine. This reaction involves the formation of an intermediate imine or Schiff base by reacting the ketone with a primary amine, which is then reduced in situ to the corresponding secondary amine. harvard.edumasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective due to their selectivity for reducing the iminium ion over the ketone. masterorganicchemistry.comnih.govorganic-chemistry.org
For example, the reaction with methylamine (B109427) would yield N-methyl-1-(4-butoxyphenyl)propan-2-amine.
Alpha-Halogenation and Subsequent Nucleophilic Substitution
The carbon atom adjacent to the ketone group (the α-carbon) can undergo halogenation. libretexts.orgleah4sci.com This reaction can be catalyzed by either acid or base. pressbooks.pub In an acidic medium, the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen. pressbooks.publibretexts.org The use of bromine in acetic acid is a common method for this transformation. libretexts.org
Under basic conditions, the reaction proceeds via an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. libretexts.orgpressbooks.pub For a methyl ketone like this compound, this can result in the formation of a trihalo-ketone, which can then undergo the haloform reaction to yield a carboxylic acid and a haloform. libretexts.orgyoutube.com
The resulting α-haloketone is a versatile intermediate for further synthesis. The halogen atom can be displaced by a variety of nucleophiles through an Sₙ2 reaction. jove.comjove.comup.ac.za However, strongly basic nucleophiles can lead to competing elimination reactions or enolate formation. jove.comjove.com
| Reaction | Reagents | Product |
| Acid-Catalyzed Bromination | Br₂, Acetic Acid | 1-Bromo-1-(4-butoxyphenyl)propan-2-one |
| Nucleophilic Substitution | Nucleophile (e.g., Nu⁻) | 1-Nu-1-(4-butoxyphenyl)propan-2-one |
Enolization and Reactions at the Alpha-Carbon
The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.comyoutube.com This reactivity allows for the formation of new carbon-carbon bonds.
A key reaction involving enolates is alkylation, where the enolate reacts with an alkyl halide to introduce a new alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.
Modifications of the Aromatic Ring and Butoxy Chain
The aromatic ring and the butoxy side chain provide additional sites for chemical modification.
Electrophilic Aromatic Substitution for Further Functionalization
The butoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgyoutube.com This means that it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles, and directs incoming substituents to the positions ortho and para to the butoxy group. libretexts.orgyoutube.comuci.edu Since the para position is already occupied, electrophilic substitution will primarily occur at the ortho positions (adjacent to the butoxy group).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid.
These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, further diversifying the potential derivatives of this compound.
Ether Cleavage and Alkylation/Acylation of Phenolic Products
The butoxy ether linkage can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comlibretexts.orgwikipedia.orgpearson.com This reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.org Cleavage of the butyl phenyl ether would yield 4-hydroxyphenylpropan-2-one and a butyl halide. youtube.com
The resulting phenolic product, 4-hydroxyphenylpropan-2-one, is a versatile intermediate itself. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily undergo O-alkylation or O-acylation to introduce new functional groups. nih.govresearchgate.netwikipedia.org For example, reaction with an alkyl halide in the presence of a base will form a new ether, while reaction with an acyl chloride or anhydride will form an ester.
| Reaction | Reagents | Product(s) |
| Ether Cleavage | HBr or HI, heat | 4-Hydroxyphenylpropan-2-one and Butyl bromide/iodide |
| O-Alkylation of Phenol (B47542) | R-X (Alkyl halide), Base | 4-(R-oxy)phenylpropan-2-one |
| O-Acylation of Phenol | RCOCl (Acyl chloride), Base | 4-(R-acetyloxy)phenylpropan-2-one |
Alterations to the Butoxy Chain Length and Branching
The manipulation of the butoxy chain in this compound is a key strategy in modifying its physicochemical properties. Variations in the length and branching of this alkoxy group can influence factors such as lipophilicity, metabolic stability, and receptor interaction. Synthetic approaches to achieve these alterations typically involve the Williamson ether synthesis, where a substituted phenol is reacted with an appropriate alkyl halide.
For instance, to synthesize analogs with varying chain lengths, 4-hydroxyphenylpropan-2-one can be treated with a series of n-alkyl bromides (e.g., propyl bromide, pentyl bromide) in the presence of a base like potassium carbonate. This allows for the systematic extension or shortening of the alkoxy chain.
The introduction of branching can be achieved by using branched alkyl halides, such as isobutyl bromide or sec-butyl bromide. These modifications can impact the steric profile of the molecule, potentially influencing its binding affinity and selectivity for biological targets. The synthesis of these analogs is crucial for exploring the structure-activity relationships (SAR) associated with the hydrophobic tail of the molecule.
Here is a table of representative analogues with altered butoxy chains:
| Analogue Name | Alkoxy Group | Potential Impact |
| 1-(4-Propoxyphenyl)propan-2-one | Propoxy | Decreased lipophilicity compared to butoxy analogue |
| 1-(4-Pentyloxyphenyl)propan-2-one | Pentyloxy | Increased lipophilicity compared to butoxy analogue |
| 1-(4-Isopropoxyphenyl)propan-2-one | Isopropoxy | Introduction of branching, altered steric profile |
| 1-(4-Isobutoxyphenyl)propan-2-one | Isobutoxy | Increased branching, further steric modification |
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The design of analogue libraries for SAR studies of this compound is guided by systematic structural modifications to probe the impact of various molecular features on its biological activity. nih.govjohnshopkins.edu Key design principles often revolve around the following:
Exploration of the Aromatic Ring: Substitution patterns on the phenyl ring are systematically varied to investigate the influence of electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance. For example, introducing substituents at the ortho-, meta-, and para-positions relative to the propanone moiety can reveal critical regions for interaction with a biological target.
Modification of the Propanone Linker: The length and rigidity of the propanone chain can be altered. This includes homologation to butanone or pentanone derivatives, or the introduction of conformational constraints through cyclization.
Variation of the Alkoxy Chain: As discussed in section 5.2.3, modifying the length, branching, and cyclization of the butoxy group helps to define the optimal hydrophobic character for activity.
Bioisosteric Replacement: Key functional groups, such as the ketone or the ether linkage, can be replaced with bioisosteres to explore alternative interactions and improve properties like metabolic stability. For instance, the ketone could be replaced with an oxime or a hydroxyl group.
A well-designed SAR library will systematically explore these chemical spaces to build a comprehensive understanding of the molecular requirements for a desired biological effect. nih.gov
The synthesis of key analogues for SAR studies employs a range of established organic reactions. A common starting material is a substituted phenol, which allows for the introduction of diversity in the aromatic ring.
General Synthetic Strategy:
Friedel-Crafts Acylation: A substituted benzene can be acylated with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanone side chain.
Williamson Ether Synthesis: As previously mentioned, this is a versatile method for introducing a variety of alkoxy groups onto a phenolic precursor.
Suzuki or other Cross-Coupling Reactions: For analogues with more complex aromatic substitutions, palladium-catalyzed cross-coupling reactions are invaluable for creating carbon-carbon or carbon-heteroatom bonds. nih.gov
Grignard Reactions: To modify the propanone moiety, Grignard reagents can be used to add different alkyl or aryl groups to the carbonyl carbon, followed by oxidation to the corresponding ketone.
The following table outlines the synthetic routes to some key analogues:
| Analogue | Synthetic Approach | Key Reagents |
| 1-(3-Chloro-4-butoxyphenyl)propan-2-one | Chlorination of this compound | N-Chlorosuccinimide (NCS) |
| 1-(4-Butoxyphenyl)butan-2-one | Friedel-Crafts acylation of 4-butoxybenzene | Butanoyl chloride, AlCl₃ |
| 1-(4-(Cyclopropylmethoxy)phenyl)propan-2-one | Williamson ether synthesis | 4-Hydroxyphenylpropan-2-one, (bromomethyl)cyclopropane, K₂CO₃ |
Exploration of Non-Covalent Interactions and Supramolecular Assembly
The solid-state properties of this compound can be modified through co-crystallization, a technique that involves crystallizing the target molecule with a second component, known as a co-former. asynt.comnih.govwikipedia.org This approach, a cornerstone of crystal engineering, allows for the rational design of crystalline materials with tailored properties such as solubility, stability, and melting point. asynt.comresearchgate.netrsc.org
The selection of a co-former is based on its ability to form non-covalent interactions, such as hydrogen bonds or π-π stacking, with this compound. asynt.com For this particular compound, potential co-formers could include molecules with hydrogen bond donor groups (e.g., carboxylic acids, amides) that can interact with the carbonyl oxygen of the propanone moiety. Aromatic co-formers could also be employed to induce π-π stacking interactions with the butoxyphenyl ring. asynt.com
The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry crystallization. nih.govwikipedia.org Characterization of the resulting co-crystals is typically performed using techniques such as X-ray diffraction and spectroscopy to confirm the new crystalline phase and understand the intermolecular interactions. asynt.com
Here are some potential co-formers and the expected interactions:
| Co-former | Potential Interaction | Expected Outcome |
| Adipic acid | Hydrogen bonding between carboxylic acid and ketone | Altered crystal packing, potentially improved solubility |
| Isonicotinamide | Hydrogen bonding and potential π-π stacking | Formation of a stable supramolecular synthon |
| Pyrogallol | Multiple hydrogen bond donors | Complex hydrogen bonding network, potential for polymorphism |
The aromatic and hydrophobic nature of this compound makes it a suitable guest molecule for encapsulation by various macrocyclic hosts. acs.orgdigitellinc.comnih.gov This host-guest chemistry can be used to alter the compound's physical properties, such as its aqueous solubility and stability. mdpi.comyoutube.com
Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for forming inclusion complexes with aromatic ketones. acs.orgmdpi.comnih.gov The butoxyphenyl group of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. acs.orgnih.gov The formation of such a complex can be confirmed by techniques like NMR spectroscopy and isothermal titration calorimetry. nih.gov
Other macrocyclic receptors, such as calixarenes and cucurbiturils , could also serve as hosts. researchgate.net The choice of macrocycle will depend on the size and shape complementarity with the guest molecule. The binding affinity and stoichiometry of the host-guest complex are important parameters that can be determined experimentally. nih.gov
The following table summarizes potential macrocyclic hosts and their interactions:
| Macrocyclic Host | Driving Interaction | Potential Application |
| β-Cyclodextrin | Hydrophobic interaction with the butoxyphenyl group | Increased aqueous solubility, controlled release |
| p-Sulfonatocalix asynt.comarene | Cation-π and hydrophobic interactions | Enhanced stability in aqueous solution |
| Cucurbit acs.orguril | Hydrophobic and ion-dipole interactions | Molecular recognition and sensing |
Emerging Research Directions and Prospects for 1 4 Butoxyphenyl Propan 2 One
Development of 1-(4-Butoxyphenyl)propan-2-one as a Chemical Probe for Biological Systems
Chemical probes are indispensable tools in chemical biology for the investigation of biological systems. olemiss.edu The development of this compound into a chemical probe could offer new ways to study cellular processes. The core structure of this compound, featuring a butoxyphenyl group and a propanone chain, provides a scaffold that can be chemically modified to create a targeted and detectable molecule.
The process of converting a molecule like this compound into a chemical probe typically involves several key modifications. These can include the introduction of reporter groups, such as fluorescent tags or biotin, which allow for the visualization and tracking of the molecule within a biological system. Additionally, reactive moieties can be incorporated to enable covalent bonding to specific biological targets, a technique that is crucial for identifying protein interactions and enzyme activities.
For instance, the butoxy group could be functionalized to attach a fluorophore, while the ketone group of the propanone chain could be modified to act as a reactive handle for target engagement. The aryl ring also presents opportunities for substitution to fine-tune the probe's selectivity and pharmacokinetic properties. The design and synthesis of such probes would be a multi-step process, requiring expertise in synthetic organic chemistry. olemiss.edu
Potential Applications of this compound-Based Chemical Probes:
| Application Area | Description |
| Target Identification | Identifying the specific proteins or other biomolecules that the compound interacts with in a cellular context. |
| Enzyme Activity Profiling | Designing probes that react with the active sites of specific enzymes to monitor their activity. |
| Cellular Imaging | Visualizing the subcellular localization of the compound to understand its distribution and mechanism of action. |
| Pathway Elucidation | Using the probe to perturb and study specific biological pathways. |
High-Throughput Screening Methodologies for Novel Biological Interactions
High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds for their biological activity. nih.gov Applying HTS methodologies to this compound and its derivatives could uncover novel biological interactions and potential therapeutic applications.
A variety of HTS assays could be employed to investigate the biological profile of this compound. These assays are typically performed in microplate formats, allowing for the simultaneous testing of thousands of conditions.
Examples of HTS Techniques Applicable to this compound:
| HTS Method | Principle | Potential Information Gained |
| Cell-Based Assays | Measuring cellular responses such as cell viability, proliferation, or the activation of specific signaling pathways in the presence of the compound. | Identification of cytotoxic effects, anti-proliferative activity, or modulation of cellular signaling. |
| Biochemical Assays | Assessing the compound's effect on the activity of isolated enzymes or receptor-ligand binding. | Discovery of enzyme inhibitors or receptor modulators. |
| Reporter Gene Assays | Using genetically modified cells that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. | Understanding the compound's impact on gene expression and specific signaling pathways. |
| Image-Based Screening | Automating the analysis of microscopic images of cells treated with the compound to detect changes in morphology, protein localization, or other cellular features. nih.gov | Detailed insights into the compound's cellular mechanism of action. |
The data generated from these HTS campaigns can be used to build structure-activity relationships (SAR) for a library of compounds related to this compound. This information is invaluable for optimizing the potency and selectivity of lead compounds for further development. The systematic screening of peptide variants has demonstrated the power of HTS in optimizing multiple biological activities simultaneously. nih.gov
Integration with Materials Science for Specific Applications
The unique chemical structure of this compound also suggests its potential for integration into the field of materials science. The aromatic ring, ether linkage, and ketone group are all functional moieties that can influence the properties of polymeric and other materials.
One potential application lies in the development of advanced polymers. The compound could be used as a monomer or an additive to create polymers with tailored properties. For example, the butoxy group could enhance the solubility and processability of polymers, while the aromatic ring could contribute to their thermal stability and mechanical strength. The ketone group offers a site for cross-linking or further functionalization of the polymer chains.
Potential Materials Science Applications:
Polymer Additives: To modify properties such as flexibility, thermal stability, or UV resistance.
Monomers for Specialty Polymers: Creating new polymers with unique characteristics.
Functional Coatings: Developing surfaces with specific chemical or physical properties.
Components of Responsive Materials: Designing materials that change their properties in response to external stimuli.
Green Chemistry and Sustainable Synthesis Innovations for Production
As the chemical industry moves towards more environmentally friendly practices, the development of green and sustainable synthesis methods for compounds like this compound is of paramount importance. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov
Traditional chemical syntheses often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents. Modern approaches aim to overcome these limitations through the use of catalysis, renewable feedstocks, and alternative reaction media.
For the synthesis of this compound, several green chemistry strategies could be explored. The synthesis of the precursor 4-butoxyphenol (B117773) has been approached with methods that aim for high yield and purity. google.com One key step is the etherification of a phenolic precursor with a butyl group. This can be achieved using greener methods such as phase-transfer catalysis or by using more benign alkylating agents.
Innovations in Sustainable Synthesis:
| Green Chemistry Approach | Description |
| Catalysis | Use of reusable catalysts (e.g., solid acids, metal complexes) to improve efficiency and reduce waste. |
| Alternative Solvents | Employing greener solvents such as water, supercritical fluids, or ionic liquids to replace hazardous organic solvents. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. |
| Flow Chemistry | Implementing continuous-flow processes for better reaction control, improved safety, and easier scalability. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
By embracing these green chemistry innovations, the production of this compound can be made more sustainable and economically viable, paving the way for its broader application in research and industry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(4-Butoxyphenyl)propan-2-one, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation, where 4-butoxyphenylacetophenone derivatives are reacted with appropriate carbonyl compounds under basic conditions (e.g., NaOH/ethanol). Purity optimization requires careful control of reaction stoichiometry, temperature (typically 60–80°C), and purification via column chromatography or recrystallization using ethanol/water mixtures . Intermediate characterization via TLC and NMR (¹H/¹³C) ensures structural fidelity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios (e.g., the butoxy group’s –OCH₂– protons resonate at δ 3.8–4.2 ppm).
- FTIR : Confirm the ketone carbonyl stretch (~1700–1750 cm⁻¹) and aryl ether C–O–C bands (~1250 cm⁻¹).
- X-ray crystallography : Resolve ambiguous stereoelectronic effects using SHELX programs for structure refinement . Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated IR) may arise from solvent effects or crystal packing, requiring solvatochromic analysis or Hirshfeld surface modeling .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets can model:
- Frontier Molecular Orbitals (FMOs) : Predict HOMO-LUMO gaps to assess electrophilicity and charge-transfer interactions.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., the ketone oxygen’s high electronegativity) .
- Reactivity in nucleophilic additions : Simulate transition states for reactions like Michael additions, validated against experimental kinetic data .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from:
- Tautomerism or conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria.
- Solvent-induced shifts : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents.
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for high-precision refinement .
Q. How do solvent effects influence the photophysical and catalytic properties of this compound in reaction media?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity modulate:
- Excited-state behavior : UV-Vis spectroscopy in solvents like acetonitrile (polar) vs. toluene (nonpolar) reveals solvatochromic shifts.
- Catalytic activity : In ketone-mediated reactions (e.g., oxidations), solvent choice impacts transition-state stabilization. Computational solvent models (e.g., COSMO-RS) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
